molecular formula C11H9Cl2N3 B1415004 6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine CAS No. 919522-32-0

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine

Cat. No. B1415004
M. Wt: 254.11 g/mol
InChI Key: DXJXGSUJLPHYLE-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine (6-CPCMP) is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of many organic compounds and has been used in a variety of research applications. 6-CPCMP has been studied extensively in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been described in a large number of research articles and patents . They were initially exploited in search of cardiovascular drugs and for use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .

  • Antimicrobial and Antitubercular Activity : Pyridazinones have been reported to possess antimicrobial and antitubercular properties .
  • Analgesic and Anti-inflammatory Activity : They have been used as analgesic (pain-relieving) and anti-inflammatory agents .
  • Antidiabetic and Antihypertensive Activity : Pyridazinones have been used in the treatment of diabetes and hypertension .
  • Anticancer Activity : Some pyridazinones have shown potential as anticancer agents .
  • Antifungal Activity : They have been used to treat fungal infections .
  • Neurological Disorders : Pyridazinones have shown activity for neurological disorders .

properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)7-14-11-6-5-10(13)15-16-11/h1-6H,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJXGSUJLPHYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651901
Record name 6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine

CAS RN

919522-32-0
Record name 6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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